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Compound of Interest

Compound Name: A-293

Cat. No.: B1666141 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the off-target effects and side effects of

A293, also known as AVE1231. The following troubleshooting guides and frequently asked

questions (FAQs) are designed to address specific issues that may be encountered during

experimentation.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of A293 (AVE1231)?

A293 is an inhibitor of the two-pore-domain potassium channel TASK-1 (Twik-related acid-

sensitive K+ channel).[1][2] It is being investigated for its potential as an antiarrhythmic agent,

particularly for the treatment of atrial fibrillation.[3][4][5][6]

Q2: What are the known off-target effects of A293?

A293 has been shown to interact with other ion channels, particularly at higher concentrations.

While it is relatively selective for TASK-1, it can also inhibit other potassium channels such as

hKv1.5 and hKv4.3, as well as the acetylcholine-activated potassium current (IKACh).[3] At

concentrations of 10 µM, other ion channels like IKr (hERG), IKs, IKATP, ICa, and INa were

only mildly affected in one study.[3] However, another report suggests that at concentrations

between 30-50 µM, there are increasing off-target effects on IKr, IKACh, and L-type calcium

channels (IL-Ca).

Q3: What are the potential side effects associated with A293 administration?
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In preclinical animal studies, a primary side effect observed with acute administration of A293 is

a mild but significant increase in pulmonary artery pressure.[5][6] This is an important

consideration for in vivo experiments. In a porcine model of persistent atrial fibrillation, no

central nervous system side effects were observed.[5][6] In anesthetized pigs, A293 did not

show effects on ECG intervals or ventricular repolarization at the doses tested.[3]

Q4: I am observing unexpected effects on ventricular action potentials in my experiments. What

could be the cause?

While A293 is considered atrial-selective and showed no effects on ventricular repolarization in

some animal models at specific doses, off-target effects at higher concentrations could

potentially influence ventricular electrophysiology.[3] Specifically, inhibition of other potassium

channels like IKr (hERG) at higher concentrations could lead to prolongation of the ventricular

action potential. It is crucial to carefully control the concentration of A293 in your experiments

and consider potential off-target effects.

Q5: My in vivo experiment shows cardiovascular instability after A293 administration. What

should I check?

The most likely cause of cardiovascular instability is the known side effect of increased

pulmonary artery pressure.[5][6] It is recommended to monitor hemodynamic parameters,

including pulmonary artery pressure, during your in vivo experiments. Consider starting with a

lower dose range and carefully titrating to the desired effective concentration while monitoring

for adverse hemodynamic effects.

Data Summary
In Vitro Selectivity Profile of A293 (AVE1231)
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Target IC50
Species/Cell
Line

Comments Reference

On-Target

TASK-1

Not explicitly

stated as IC50,

but potent

inhibitor

Human/Porcine

Primary target for

antiarrhythmic

effects.

[1][4]

Off-Targets

hKv1.5 3.6 µM CHO cells [3]

hKv4.3 +

KChIP2.2b
5.9 µM CHO cells [3]

Voltage-

dependent

outward current

1.1 µM
Pig left atrial

myocytes
[3]

IKACh

(Carbachol-

activated)

8.4 µM - [1][3]

IKr, IKs, IKATP,

ICa, INa

Mildly affected at

10 µM
- [3]

Experimental Protocols
Whole-Cell Patch-Clamp Recording of hKv1.5 Currents
This protocol is a generalized procedure for assessing the effect of A293 on hKv1.5 channels

expressed in a stable cell line (e.g., CHO or HEK293).

1. Cell Preparation:

Culture cells stably expressing hKv1.5 in appropriate media.
Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70%
confluency.
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2. Solutions:

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH
adjusted to 7.4 with NaOH).
Internal Solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP
(pH adjusted to 7.2 with KOH).

3. Recording Procedure:

Transfer a coverslip with cells to the recording chamber on an inverted microscope and
perfuse with the external solution.
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled
with the internal solution.
Approach a single, healthy-looking cell with the patch pipette and form a gigaohm seal.
Rupture the cell membrane to achieve the whole-cell configuration.
Clamp the cell at a holding potential of -80 mV.
Apply a voltage protocol to elicit hKv1.5 currents. A typical protocol would be a series of
depolarizing steps from -80 mV to +60 mV in 10 mV increments for 500 ms.
Record baseline currents in the absence of the compound.
Perfuse the recording chamber with the external solution containing different concentrations
of A293.
Record the currents at each concentration after the effect has reached a steady state.

4. Data Analysis:

Measure the peak outward current at a specific depolarizing voltage (e.g., +40 mV).
Calculate the percentage of inhibition for each concentration of A293 compared to the
baseline current.
Fit the concentration-response data to the Hill equation to determine the IC50 value.

hERG (IKr) Channel Assay Protocol
This protocol outlines a general procedure for assessing the potential inhibitory effect of A293

on the hERG channel, a critical component of cardiac safety assessment.

1. Cell Line:

Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
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2. Electrophysiology - Whole-Cell Patch-Clamp:

Follow the general whole-cell patch-clamp procedure as described for hKv1.5.
Voltage Protocol: A specific "tail current" protocol is used for hERG.
Holding potential: -80 mV.
Depolarizing pulse to +20 mV for 1-2 seconds to activate and then inactivate the channels.
Repolarizing pulse to -50 mV for 1-2 seconds to elicit the hERG tail current, which is the
primary measurement.
Record baseline tail currents.
Apply various concentrations of A293 and record the tail currents at steady state.
A known hERG blocker (e.g., E-4031 or dofetilide) should be used as a positive control.

3. Data Analysis:

Measure the peak amplitude of the hERG tail current.
Calculate the percentage of inhibition at each concentration of A293.
Determine the IC50 value by fitting the data to a concentration-response curve.
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Caption: Mechanism of action of A293 on the TASK-1 channel.
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Caption: Workflow for assessing A293 off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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